molecular formula C19H17Cl2NO3 B14953176 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B14953176
M. Wt: 378.2 g/mol
InChI Key: WPLXNBFDANWYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative characterized by a 7,8-dimethoxy-substituted benzazepinone core and a 2,4-dichlorobenzyl substituent at the 3-position.

Synthesis: The synthesis of benzazepinone derivatives typically involves cyclization reactions. For example, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (a core intermediate) is synthesized via acid-catalyzed cyclization of precursors like (3,4-dimethoxyphenyl)acetic acid derivatives . Industrial methods emphasize high yield (up to 48–59.65%) and scalability .

Properties

Molecular Formula

C19H17Cl2NO3

Molecular Weight

378.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C19H17Cl2NO3/c1-24-17-7-12-5-6-22(11-13-3-4-15(20)10-16(13)21)19(23)9-14(12)8-18(17)25-2/h3-8,10H,9,11H2,1-2H3

InChI Key

WPLXNBFDANWYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of 7,8-Dimethoxy-1,3-Dihydro-2H-3-Benzazepin-2-One

The patented process begins with (3,4-dimethoxyphenyl)acetic acid (Formula IV), which undergoes activation as a mixed anhydride (Formula VI) using reagents such as ethyl chloroformate or pivaloyl chloride. Subsequent condensation with a diethyl acetal (Formula VII) in tetrahydrofuran (THF) at 0–40°C forms the intermediate keto-ester (Formula V). Cyclization in concentrated sulfuric acid (1.5–3 mL/g substrate) at ambient temperature yields the benzazepinone core (Formula I) with >92% yield and 99.5% purity.

Table 1: Optimization of Cyclization Conditions

Parameter Optimal Range Impact on Yield/Purity
Acid Concentration 5–15 mol eq H₂SO₄ Maximizes cyclization
Temperature 0–40°C Minimizes side products
Reaction Time 2–4 hours Balances completion

Alkylation at the 3-Position: Introducing the 2,4-Dichlorobenzyl Moiety

The 3-amino group of the benzazepinone core undergoes alkylation with 2,4-dichlorobenzyl bromide or chloride. The CN108003102A patent details this step using N,N-dimethylformamide (DMF) as the solvent and anhydrous potassium carbonate as the base, achieving 94.1% yield at room temperature.

Reaction Mechanism and Stoichiometry

The alkylation proceeds via an SN2 mechanism, requiring a 1.2:1 molar ratio of 2,4-dichlorobenzyl halide to benzazepinone to minimize di-alkylation. Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance nucleophilicity, while temperatures >30°C risk decomposition.

Table 2: Comparative Alkylation Conditions

Solvent Base Temp (°C) Yield (%) Purity (%)
DMF K₂CO₃ 25 94.1 98.5
THF Et₃N 40 87.3 96.2
Acetonitrile NaHCO₃ 30 82.4 95.8

Process Optimization and Scalability

Industrial-scale production emphasizes cost efficiency and reproducibility. Key considerations include:

  • Reagent Economics : Using 1.05–1.2 equivalents of 2,4-dichlorobenzyl halide reduces raw material waste.
  • Workup Protocol : Acid-base extraction (pH <2 for aqueous phase, pH >8 for organic recovery) isolates the product with minimal impurities.
  • Crystallization : Ethyl acetate/hexane recrystallization enhances purity to >99%, as validated by HPLC.

Analytical Characterization and Quality Control

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 4.35 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
  • HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH/H₂O), purity ≥99.5%.
  • Melting Point : 148–150°C (lit. 149°C).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogues differ in substituents at the 3-position of the benzazepinone core. Electronic properties, such as HOMO-LUMO energy gaps, influence reactivity and stability:

Compound Name Substituent HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one None (parent compound) -6.12 -1.89 4.23
3-(3-Iodopropyl) derivative 3-Iodopropyl -5.98 -1.75 4.23
IVA-9 (impurity) Not specified -6.05 -1.82 4.23
Target compound (2,4-dichlorobenzyl) 2,4-Dichlorobenzyl Data not available Data not available Estimated higher gap due to electron-withdrawing Cl

Key Observations :

  • The parent compound and iodopropyl derivative share identical HOMO-LUMO gaps, suggesting similar electronic profiles despite differing substituents .

Key Observations :

  • The chloropropyl derivative achieves moderate yields (48%), while optimized methods for the parent compound reach ~60% .
  • Industrial processes prioritize scalability, as seen in patents for ivabradine synthesis .

Pharmacological and Industrial Relevance

Compound Name Application Commercial Status Reference
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Ivabradine intermediate Widely patented (expired 2021)
3-(3-Iodopropyl) derivative Experimental intermediate Research use
Target compound (2,4-dichlorobenzyl) Potential HCN blocker or intermediate Undisclosed

Key Observations :

  • The parent compound is critical for ivabradine production, with expired patents enabling generic manufacturing .
  • The dichlorobenzyl derivative’s role remains speculative but could align with cardiovascular or neurological applications due to structural similarity to ivabradine.

Biological Activity

Introduction

The compound 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a unique derivative of benzazepinone with significant potential in pharmacology. Its structure features a dichlorobenzyl group and two methoxy groups, which contribute to its biological activity. This article explores the compound's biological properties, particularly its bradycardic effects and potential applications in cardiovascular health.

Chemical Properties

  • Molecular Formula : C15H15Cl2N O3
  • Molecular Weight : 304.19 g/mol
  • Melting Point : 244.0 to 248.0 °C

The compound's structural characteristics enhance its interaction with biological systems, particularly in modulating cardiac functions.

Bradycardic Effects

Preliminary studies indicate that 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one acts as a bradycardic agent , meaning it can decrease heart rate by influencing cardiac pacemaker cells. This effect is primarily due to its ability to selectively block specific ion channels involved in cardiac function .

The bradycardic activity is attributed to the compound's interaction with ion channels such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. By blocking these channels, the compound reduces the influx of sodium ions during diastole, leading to a slower heart rate.

Vasorelaxant Activity

In addition to its bradycardic effects, this compound has demonstrated vasorelaxant activity , which contributes to its potential therapeutic benefits in treating hypertension and other cardiovascular conditions. Studies have shown that it can induce relaxation in vascular smooth muscle cells .

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights the unique biological activity of 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one :

Compound NameStructural FeaturesBiological Activity
7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-oneLacks dichlorobenzyl groupBradycardic agent
7-Chloro-1,3-dihydro-2H-benzazepin-2-oneContains chlorine instead of dichloro groupPotentially similar pharmacological effects
7-Methoxy-1,3-dihydro-2H-benzazepin-2-oneOne methoxy group instead of twoReduced biological activity compared to the target compound

This table illustrates how specific substitutions influence the compound's pharmacological properties and efficacy.

In Vitro Studies

A study conducted on various synthesized derivatives of benzazepinones demonstrated that many exhibited significant vasorelaxant and heart-rate-reducing activities. The synthesized compounds were evaluated for their bradycardic potency using isolated heart preparations .

Clinical Implications

The potential implications of these findings extend to clinical applications in managing cardiovascular diseases. The selective nature of 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one as an isoform-selective F-current blocker suggests it could be developed into a therapeutic agent for conditions such as atrial fibrillation and other arrhythmias .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substituted benzaldehyde derivatives and heterocyclic precursors. For example, refluxing substituted triazoles with benzaldehyde derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) forms key intermediates . Purification involves solvent evaporation under reduced pressure and recrystallization. Characterization employs NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure, confirming substituent positions (e.g., dichlorobenzyl orientation) and bond angles .
  • NMR spectroscopy identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm and aromatic protons at δ ~6.5–7.5 ppm) .
  • HPLC-MS detects impurities (e.g., unreacted intermediates) and quantifies purity using C18 columns and acetonitrile/water gradients .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like kinases or GPCRs using fluorescence-based protocols (IC₅₀ determination) .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Solutions include:

  • Comparative impurity profiling : Use HPLC-MS to identify byproducts from different synthetic routes (e.g., dichlorobenzyl vs. monochlorobenzyl adducts) .
  • Enantiomeric separation : Employ chiral chromatography (e.g., Chiralpak AD-H column) to isolate stereoisomers and test individual bioactivity .
  • Standardized assay protocols : Adopt OECD guidelines for cytotoxicity to minimize inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent modification : Replace 2,4-dichlorobenzyl with fluorinated or methoxy variants to enhance metabolic stability .
  • Scaffold hybridization : Fuse with triazole or benzothiazole rings (e.g., via Huisgen cycloaddition) to improve target affinity .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict binding modes with target proteins (e.g., dopamine receptors) .

Q. What methodologies assess the compound’s pharmacokinetics and metabolic fate in vivo?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 monolayer permeability assays .
  • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
  • In vivo studies : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis to calculate t₁/₂ and bioavailability .

Q. How can ecological risk assessments evaluate the compound’s environmental persistence?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure BOD₅ in activated sludge .
  • Aquatic toxicity : Test on Daphnia magna (48h EC₅₀) and Danio rerio (96h LC₅₀) .
  • Soil adsorption : Determine Kₒc values via batch equilibrium experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.